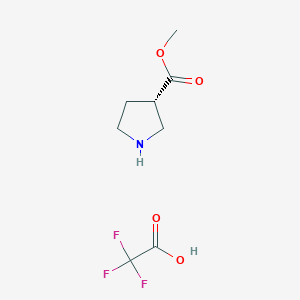

(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate

説明

The compound “(S)-Pyrrolidine-3-carboxylic acid compound with 2,2,2-trifluoroacetic acid (1:1)” (CAS: 952675-12-6) is a chiral pyrrolidine derivative synthesized by reacting (S)-pyrrolidine-3-carboxylic acid with trifluoroacetic acid (TFA) in a 1:1 molar ratio, followed by crystallization . Its molecular formula is C₇H₁₀F₃NO₄, with a molecular weight of 229.16 g/mol. The compound typically appears as a white-to-pale-yellow solid and serves as a critical intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceuticals and agrochemicals. Its stereochemical purity (S-configuration) makes it valuable in asymmetric synthesis.

特性

IUPAC Name |

methyl (3S)-pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZSGCGCUBPXBR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1523530-27-9

- Molecular Formula : CHFN\O

- Molecular Weight : 211.17 g/mol

The compound features a pyrrolidine ring substituted with a methyl ester and a trifluoroacetate group, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as an organocatalyst and its interactions with specific enzymes.

Enzyme Inhibition Studies

Research indicates that compounds containing pyrrolidine moieties can act as selective inhibitors for certain enzymes. For example:

- Sphingosine Kinase Inhibition : Pyrrolidine derivatives have been shown to selectively inhibit sphingosine kinases (SphK1 and SphK2), which are crucial in regulating sphingolipid metabolism. The stereochemistry at the α-carbon center significantly affects the inhibitory potency, with (S)-enantiomers generally exhibiting higher activity than their (R)-counterparts .

Organocatalytic Activity

(S)-Methyl pyrrolidine-3-carboxylate has been utilized in organocatalysis, particularly in Michael addition reactions:

- Michael Addition Reactions : The compound has been employed as a catalyst in Michael additions involving various acceptors. For instance, studies demonstrated that it facilitated reactions with high enantiomeric purity and moderate yields, highlighting its effectiveness as a bifunctional organocatalyst .

Case Studies and Research Findings

-

Case Study on SphK Inhibition :

- A study evaluated the inhibitory effects of various pyrrolidine derivatives on SphK1 and SphK2. The results indicated that modifications to the pyrrolidine structure could enhance selectivity and potency against these kinases. The most potent inhibitor exhibited an IC value of approximately 48 nM for SphK1 .

- Organocatalysis Efficiency :

Summary of Biological Activities

化学反応の分析

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen in this compound participates in SN2 reactions due to its tertiary amine structure. For example:

-

Alkylation : Reacts with alkyl halides (e.g., dibromoethane) under basic conditions (NaH/THF) to form quaternary ammonium salts .

-

Acylation : Forms acylated derivatives when treated with anhydrides or acyl chlorides, as demonstrated in the synthesis of benzyl-protected intermediates .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | NaH, THF | Quaternary ammonium salts | 64–76% |

Ester Hydrolysis and Decarboxylation

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) facilitates ester cleavage, yielding (S)-pyrrolidine-3-carboxylic acid TFA salt .

-

Base-Mediated Decarboxylation : Treatment with Cs₂CO₃ in MeCN at 100°C triggers intramolecular decarboxylation, forming alkylamine derivatives (e.g., 2f with 76% yield) .

Key Mechanistic Pathway for Decarboxylation :

-

Deprotonation by Cs₂CO₃ generates a carboxylate intermediate.

-

Intramolecular nucleophilic attack by the nitrogen leads to CO₂ release.

Salt Exchange and Counterion Effects

The trifluoroacetate counterion influences solubility and reactivity:

-

Counterion Replacement : Reacts with stronger acids (e.g., HCl) to form hydrochloride salts, enhancing crystallinity .

-

Solubility Profile :

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and trifluoroacetic acid .

-

Side Reactions :

Synthetic Protocols

Gram-Scale Synthesis of Alkylamines (Example) :

-

Combine 10 mmol (S)-methyl pyrrolidine-3-carboxylate TFA salt with Cs₂CO₃ (1.5 equiv) in MeCN.

-

Heat at 100°C for 1 hour.

-

Quench with ethyl acetate, purify via silica chromatography (hexanes/EtOAc).

-

Isolate product (2f ) in 76% yield.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and applications of the target compound, three structurally related analogs are analyzed below:

Structural and Functional Comparison

Physicochemical Properties

- Solubility: The TFA salt in the target compound improves aqueous solubility compared to the free base.

- Thermal Stability : The pyrolidine-TFA salt (target) decomposes at ~150°C, while the methyl ester (CAS: 950585-88-3) is less thermally stable due to ester hydrolysis susceptibility .

Application-Specific Advantages

- Target Compound : Ideal for stereoselective synthesis due to its chiral center and mild reactivity.

- L-Proline Derivative : The hydroxyl and ester groups enable its use in constrained peptide design and catalysis .

- Pyrimidine Derivative : The chloro group facilitates nucleophilic substitution, making it a versatile intermediate in drug discovery .

Q & A

Q. Example Workflow :

Confirm baseline separation in HPLC using a chiral column (e.g., Chiralpak AD-H).

Use NMR to verify trifluoroacetate integration relative to the parent molecule .

Cross-validate with elemental analysis for C, H, N content .

What advanced analytical techniques are critical for characterizing degradation products under acidic conditions?

Methodological Answer:

The trifluoroacetate group is acid-labile, requiring controlled conditions. Techniques include:

- LC-HRMS : Identify hydrolyzed products (e.g., free pyrrolidine-3-carboxylic acid) via exact mass matching .

- Stability Studies : Monitor degradation kinetics at pH 2–6 using UV-Vis spectroscopy (λ = 210–260 nm) .

- X-ray Crystallography : Resolve structural changes in degraded crystals, particularly if racemization occurs .

Q. Example Protocol :

Dissolve crude product in warm ethyl acetate.

Add 5% (w/w) enantiopure seed crystals.

Cool at 0.5°C/min to 4°C, yielding >99% ee crystals .

What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

Methodological Answer:

Common byproducts arise from:

- Trifluoroacetyl Migration : Observed in Pd-catalyzed couplings; mitigate using bulky phosphine ligands (e.g., XPhos) to shield the electrophilic site .

- Decarboxylation : Occurs under basic conditions; optimize pH to 6–7 and avoid strong bases like NaOH .

- Radical Pathways : Initiated by trace metals; add chelators (e.g., EDTA) to suppress .

Case Study :

In Suzuki-Miyaura couplings, 5–10% decarboxylated byproduct forms at pH >8. Reducing pH to 6.5 and using Pd(OAc)/SPhos suppresses this to <1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。